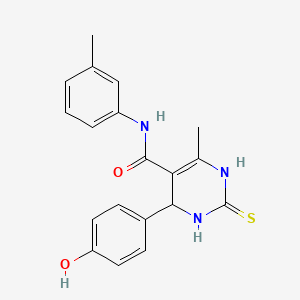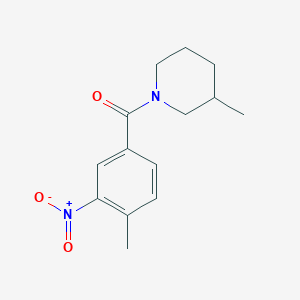![molecular formula C19H22N2O4 B4999251 4-butoxy-N-{2-(2-furyl)-1-[(methylamino)carbonyl]vinyl}benzamide](/img/structure/B4999251.png)
4-butoxy-N-{2-(2-furyl)-1-[(methylamino)carbonyl]vinyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-butoxy-N-{2-(2-furyl)-1-[(methylamino)carbonyl]vinyl}benzamide, also known as FTY720, is a synthetic sphingosine analogue that has been extensively studied for its potential applications in scientific research. It was first synthesized in 1992 by researchers at the University of Basel, Switzerland, and has since been the subject of numerous studies investigating its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mecanismo De Acción
4-butoxy-N-{2-(2-furyl)-1-[(methylamino)carbonyl]vinyl}benzamide acts as a functional antagonist of S1P receptors, which are involved in the regulation of lymphocyte migration and immune responses. By binding to these receptors, this compound induces their internalization and degradation, leading to a decrease in lymphocyte migration and immune cell activation. This has been shown to have a wide range of effects on the immune system, including the prevention of autoimmune diseases and the suppression of transplant rejection.
Biochemical and Physiological Effects:
In addition to its effects on the immune system, this compound has also been shown to have a wide range of biochemical and physiological effects. It has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury, and has been proposed as a potential treatment for neurodegenerative diseases such as multiple sclerosis and Alzheimer's disease. It has also been shown to have anti-cancer effects, particularly in the treatment of leukemia and breast cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-butoxy-N-{2-(2-furyl)-1-[(methylamino)carbonyl]vinyl}benzamide in scientific research include its well-characterized mechanism of action, its ability to modulate the immune system, and its potential therapeutic applications in a wide range of diseases. However, there are also limitations to its use, including its relatively low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are numerous potential future directions for research on 4-butoxy-N-{2-(2-furyl)-1-[(methylamino)carbonyl]vinyl}benzamide, including the development of new synthetic analogues with improved solubility and bioavailability, the investigation of its potential therapeutic applications in a wider range of diseases, and the development of new methods for delivering this compound to specific tissues or cells. Additionally, further research is needed to fully understand the mechanisms underlying its neuroprotective and anti-cancer effects, and to develop more effective strategies for using this compound in the treatment of these diseases.
Métodos De Síntesis
The synthesis of 4-butoxy-N-{2-(2-furyl)-1-[(methylamino)carbonyl]vinyl}benzamide involves several steps, including the reaction of 4-butoxybenzoyl chloride with 2-furylacetic acid to form the corresponding ester, which is then converted to the amide by reaction with methylamine. The resulting compound is then reacted with acetic anhydride to form the vinyl ester, which is reduced with sodium borohydride to yield the final product.
Aplicaciones Científicas De Investigación
4-butoxy-N-{2-(2-furyl)-1-[(methylamino)carbonyl]vinyl}benzamide has been studied extensively for its potential applications in scientific research, particularly in the fields of immunology and neuroscience. It has been shown to modulate the immune system by binding to sphingosine-1-phosphate (S1P) receptors on lymphocytes, leading to their sequestration in lymph nodes and preventing their migration to sites of inflammation. This has potential therapeutic applications in the treatment of autoimmune diseases and transplant rejection.
Propiedades
IUPAC Name |
4-butoxy-N-[(E)-1-(furan-2-yl)-3-(methylamino)-3-oxoprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-3-4-11-24-15-9-7-14(8-10-15)18(22)21-17(19(23)20-2)13-16-6-5-12-25-16/h5-10,12-13H,3-4,11H2,1-2H3,(H,20,23)(H,21,22)/b17-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKYYKEZOPNOHFM-GHRIWEEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CO2)/C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3'-ethyl 5'-isopropyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B4999182.png)
![N-cyclopropyl-2-({1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-4-piperidinyl}oxy)-4-methoxybenzamide](/img/structure/B4999190.png)
![methyl 5-oxo-5-(4-{5-[(3-phenoxypropanoyl)amino]-1H-pyrazol-1-yl}-1-piperidinyl)pentanoate](/img/structure/B4999195.png)

![3-hydroxy-4-methyl-2-[(4-methyl-1-piperazinyl)methyl]-6H-benzo[c]chromen-6-one](/img/structure/B4999204.png)
![2,2-dimethyl-N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)propanamide](/img/structure/B4999213.png)
![4-ethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B4999217.png)
![9-[(4-fluorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4999218.png)

![5-{4-[(2-methylbenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4999242.png)

![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B4999270.png)
![1-(4-ethyl-1-piperazinyl)-3-[(3,4,5-trimethoxybenzyl)oxy]-2-propanol dihydrochloride](/img/structure/B4999277.png)
